molecular formula C17H21N B13757988 2,5-di-1-Hexynylpyridine

2,5-di-1-Hexynylpyridine

Cat. No.: B13757988
M. Wt: 239.35 g/mol
InChI Key: MMBIJROCYKMTJN-UHFFFAOYSA-N
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Description

2,5-di-1-Hexynylpyridine is a chemical compound with the molecular formula C₁₇H₂₁N It is a derivative of pyridine, characterized by the presence of two hexynyl groups attached to the 2 and 5 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-di-1-Hexynylpyridine typically involves the condensation of α-imino esters with isonitrosoacetophenone hydrazones. This method is favored due to the availability of the starting materials and the efficiency of the reaction . The reaction conditions often include the use of aldehydes or ortho esters as substrates, and the process may involve the transformation of a 1,2,4-triazine ring into a pyridine ring through an aza-Diels–Alder reaction with various dienophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned condensation reactions. The process is optimized for yield and purity, ensuring that the compound meets the required standards for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-di-1-Hexynylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents and conditions used.

    Substitution: This involves the replacement of one functional group with another, which can be achieved through various chemical processes.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts that facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction type For example, oxidation may yield pyridine oxides, while reduction can produce different pyridine derivatives

Mechanism of Action

The mechanism of action of 2,5-di-1-Hexynylpyridine involves its interaction with specific molecular targets and pathways. As a ligand, it can form complexes with metal ions, influencing their reactivity and stability. These interactions are crucial in catalysis and other chemical processes. Additionally, the compound’s derivatives may interact with biological targets, affecting cellular pathways and leading to potential therapeutic effects .

Comparison with Similar Compounds

2,5-di-1-Hexynylpyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various scientific and industrial applications.

Properties

Molecular Formula

C17H21N

Molecular Weight

239.35 g/mol

IUPAC Name

2,5-bis(hex-1-ynyl)pyridine

InChI

InChI=1S/C17H21N/c1-3-5-7-9-11-16-13-14-17(18-15-16)12-10-8-6-4-2/h13-15H,3-8H2,1-2H3

InChI Key

MMBIJROCYKMTJN-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=CN=C(C=C1)C#CCCCC

Origin of Product

United States

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